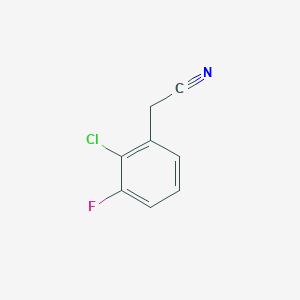

2-(2-Chloro-3-fluorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-chloro-3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWZECDZPCGLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291468 | |

| Record name | 2-Chloro-3-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874285-20-8 | |

| Record name | 2-Chloro-3-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874285-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-(2-Chloro-3-fluorophenyl)acetonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetonitrile group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-3-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can undergo oxidation reactions to form various oxidized products depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. Major products formed from these reactions include substituted phenylamines, amides, and other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Aldosterone Synthase

One significant application of 2-(2-Chloro-3-fluorophenyl)acetonitrile is its role as an inhibitor of aldosterone synthase (CYP11B2). This enzyme is crucial in regulating blood pressure and fluid balance, making it a target for treating conditions such as hypertension and heart failure. Research indicates that compounds similar to this compound can selectively inhibit aldosterone synthase, leading to potential therapeutic applications in managing renal diseases and cardiovascular disorders .

Case Study: Aldosterone Synthase Inhibition

A study demonstrated that compounds with a similar structure to this compound exhibited significant inhibition of aldosterone synthase, which was linked to reduced levels of aldosterone in treated subjects. The findings suggest that these compounds could be further developed into effective medications for conditions associated with excessive aldosterone production.

Antiviral Activity

2. Targeting HIV Entry

Research has indicated that this compound derivatives may also serve as entry inhibitors for HIV-1 by targeting the CD4 binding site on the virus's gp120 protein. This mechanism is critical for preventing viral entry into host cells, thereby offering a potential therapeutic strategy against HIV infections .

Case Study: HIV Entry Inhibition

In a study evaluating various compounds for their ability to inhibit HIV entry, derivatives of this compound were synthesized and tested. The results showed promising antiviral activity, with specific substitutions on the phenyl ring enhancing efficacy. The most effective compound achieved a significant reduction in viral load in vitro.

Antimicrobial Applications

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 25 µg/mL |

| B | Escherichia coli | 50 µg/mL |

| C | Pseudomonas aeruginosa | 100 µg/mL |

Material Science Applications

4. Synthesis of Advanced Materials

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its unique chemical structure allows it to act as a building block in creating materials with specific properties for applications in electronics and coatings .

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing a novel polymer composite with enhanced thermal stability and electrical conductivity. The resulting materials showed great promise for applications in flexible electronics.

Mechanism of Action

The mechanism by which 2-(2-Chloro-3-fluorophenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific compound synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares substituents, molecular weights, and electronic effects of 2-(2-chloro-3-fluorophenyl)acetonitrile with five analogs:

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- The trifluoromethyl group in the analog from imparts higher lipophilicity and metabolic stability compared to fluorine .

Acidity of α-Hydrogen

The acidity of the α-hydrogen in acetonitrile derivatives is influenced by substituents:

- Target Compound : Cl and F withdraw electron density, increasing α-H acidity, making it reactive in deprotonation or alkylation reactions .

- CF₃ Analog () : The stronger EWG (CF₃) further enhances α-H acidity, useful in forming carbanions for C–C bond formation .

- OMe Analog () : Methoxy’s EDG effect reduces α-H acidity, limiting utility in reactions requiring strong bases .

Spectroscopic and Computational Insights

- IR/NMR : The target compound’s nitrile group shows a characteristic C≡N stretch at ~2250 cm⁻¹ in IR. Substituents like CF₃ () cause downfield shifts in ¹³C NMR due to electron withdrawal .

- DFT Studies : Quantum calculations (as in ) predict HOMO localization on the aromatic ring for Cl/F analogs, whereas EDG-containing compounds (e.g., OMe) show HOMO delocalization into the methoxy group .

Biological Activity

2-(2-Chloro-3-fluorophenyl)acetonitrile is an organic compound that has garnered significant attention in medicinal and synthetic chemistry. Its unique structural features allow it to serve as a versatile building block for various biologically active molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H6ClFN

- CAS Number : 874285-20-8

Synthesis

The compound can be synthesized through several methods, with one common approach involving the reaction of 2-chloro-3-fluorobenzyl chloride with sodium cyanide in dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the acetonitrile group, which is critical for its biological activity.

The biological effects of this compound are primarily linked to its role as an intermediate in the synthesis of pharmaceuticals. It interacts with various molecular targets, influencing biological pathways related to disease processes. The specific mechanisms depend on the derivatives formed from this compound, which can exhibit diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds derived from this compound may possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit antibacterial activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

Recent studies have explored the anticancer potential of derivatives synthesized from this compound. One investigation reported that specific derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.29 to 12.41 µM, indicating promising efficacy in inhibiting cancer cell proliferation .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited an inhibition zone diameter of up to 30 mm against S. typhi, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives significantly increased lactate dehydrogenase (LDH) enzyme activity in treated MCF-7 cells, indicating potential apoptosis induction and cell cycle arrest at the S phase .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antibacterial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| This compound | Moderate | Significant | 40 - 50 | 2.29 - 12.41 |

| 2-Chloro-3-fluorobenzyl cyanide | High | Moderate | <20 | >15 |

| 3-Cyano-2-(2-chloro-3-fluorophenyl)propene | Low | High | >50 | <10 |

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Chloro-3-fluorophenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using halogenated precursors. For example, coupling 2-chloro-3-fluorobenzyl halides with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Optimization includes:

- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like polymerization.

- Catalyst Screening: Lewis acids (e.g., AlCl₃) enhance electrophilicity in aromatic systems .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield improvements (>70%) are achievable via iterative solvent selection and stoichiometric balancing .

Basic: How should researchers handle this compound given limited toxicity data?

Methodological Answer:

Adopt precautionary principles:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation.

- Waste Disposal: Neutralize with alkaline solutions (e.g., NaOH/ethanol) to hydrolyze nitrile groups before disposal .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated acetonitriles?

Methodological Answer:

- Data Collection: Use SHELX software for structure solution. High-resolution data (≤0.8 Å) from synchrotron sources improve electron density maps for Cl/F atoms .

- Refinement Challenges: Address disorder in halogen positions via PART instructions in SHELXL. Apply anisotropic displacement parameters and Hirshfeld rigid-bond tests to validate geometry .

Advanced: What strategies resolve discrepancies in NMR/IR data during characterization?

Methodological Answer:

- NMR: Use deuterated DMSO-d₆ or CDCl₃ for solubility. Assign peaks via 2D experiments (HSQC, HMBC) to confirm coupling between nitrile (δ ~110–120 ppm in ¹³C) and aromatic protons.

- IR: Compare CN stretch (~2240 cm⁻¹) with analogs (e.g., 2-(3,5-difluorophenyl)acetonitrile ).

- Contradictions: Re-examine sample purity (HPLC-MS) or solvent effects. DFT calculations (e.g., Gaussian) predict vibrational modes to cross-validate experimental IR .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water gradient).

- Spectroscopy: High-resolution MS (ESI+) for molecular ion validation.

- Elemental Analysis: Match C/H/N percentages with theoretical values (e.g., C₈H₄ClFN: C 53.51%, H 2.24%, N 7.79%) .

Advanced: How to predict electronic properties/reactivity computationally?

Methodological Answer:

- DFT Studies: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Reactivity Insights: Simulate nitrile group electrophilicity under acidic/basic conditions. Compare with analogs like 2-(2,6-difluorophenyl)acetonitrile .

- Solvent Effects: COSMO-RS models predict solvation energies in acetonitrile/water mixtures .

Advanced: How to address conflicting mechanistic results in nitrile reactions?

Methodological Answer:

- Controlled Experiments: Vary pH, temperature, and catalysts. Monitor intermediates via in-situ FTIR or LC-MS.

- Kinetic Profiling: Use pseudo-first-order conditions to isolate rate laws. For hydrolysis, track CN→COOH conversion under acidic (H₂SO₄) vs. basic (NaOH) conditions .

- Isotopic Labeling: ¹⁵N-labeled nitriles clarify reaction pathways via NMR isotope shifts .

Basic: Designing kinetic studies for nitrile hydrolysis stability

Methodological Answer:

- Experimental Setup: Prepare buffered solutions (pH 2–12) and monitor CN depletion via UV-Vis (λ = 210 nm) or potentiometric titration.

- Data Collection: Use Arrhenius plots (ln k vs. 1/T) to determine activation energy.

- Statistical Analysis: Apply nonlinear regression (e.g., MATLAB) to fit kinetic models (zero-, first-, second-order) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.